N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride
Description
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride is a benzothiazole-derived amide featuring a 4-chloro-substituted benzothiazole core, a 3-methylbenzamide moiety, and a dimethylaminoethyl group, with the compound existing as a hydrochloride salt. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability in therapeutic applications. Benzothiazoles are known for their broad-spectrum biological activities, including anticancer, antibacterial, and antifungal properties . The dimethylaminoethyl substituent introduces a tertiary amine, which may improve membrane permeability and modulate receptor interactions.
Properties
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3OS.ClH/c1-13-6-4-7-14(12-13)18(24)23(11-10-22(2)3)19-21-17-15(20)8-5-9-16(17)25-19;/h4-9,12H,10-11H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOZSPCBWCIKEJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)N(CCN(C)C)C2=NC3=C(S2)C=CC=C3Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of F2018-1401 is dopamine β-hydroxylase (DBH) . DBH is an enzyme that plays a crucial role in the biosynthesis of neurotransmitters, specifically in the conversion of dopamine to norepinephrine.
Mode of Action
F2018-1401 acts as a DBH inhibitor . By inhibiting DBH, F2018-1401 regulates neurotransmitter levels, thereby affecting the neuro-immune axis. This interaction results in a protective effect on the progression of colitis in rodents.
Pharmacokinetics
The pharmacokinetics of F2018-1401 are currently under investigation. A Phase Ib clinical study is being conducted to evaluate the safety, tolerability, pharmacokinetics, and preliminary efficacy of F2018-1401 in patients with moderate to severely active ulcerative colitis.
Biological Activity
N-(4-chloro-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-3-methylbenzamide hydrochloride is a complex organic compound with significant potential in medicinal chemistry. This compound features a benzothiazole moiety, which is associated with various pharmacological activities, including neuroprotective and anticancer properties. This article aims to explore the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of 424.38 g/mol. The compound's structure includes several functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.38 g/mol |
| CAS Number | 1215634-52-8 |
Synthesis
The synthesis of this compound typically involves several key steps:
- Formation of the Benzothiazole Core : Cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
- Chlorination : Introduction of the chlorine atom at the 4-position of the benzothiazole ring.
- Amidation : Coupling the chlorobenzo[d]thiazole derivative with an appropriate amine to form the amide bond.
- Formation of Hydrochloride Salt : Conversion to its hydrochloride form for increased stability and solubility.
Anticonvulsant Properties
Research indicates that compounds with similar structures may exhibit anticonvulsant properties, suggesting potential applications in treating epilepsy and other central nervous system disorders. The mechanism of action likely involves modulation of neurotransmitter systems or inhibition of specific enzymes related to neuronal excitability .
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazole derivatives, including this compound. For instance, it has been shown to inhibit the proliferation of various cancer cell lines, including human epidermoid carcinoma (A431) and non-small cell lung cancer (A549) cells. The biological evaluation demonstrated that at concentrations ranging from 1 to 4 μM, significant apoptosis-promoting effects were observed alongside cell cycle arrest .
The mechanisms through which this compound exerts its effects include:
- Inhibition of Inflammatory Factors : Studies have shown that this compound can decrease the expression levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines .
- Cell Migration Inhibition : The compound has been evaluated for its ability to hinder cell migration in cancer studies, which is crucial for preventing metastasis .
Case Studies and Research Findings
- Study on Antitumor Activity : A study synthesized multiple benzothiazole compounds and evaluated their anticancer activities using MTT assays and flow cytometry. The results indicated that derivatives similar to this compound exhibited significant cytotoxicity against various cancer cell lines .
- Evaluation in CNS Disorders : Another research effort focused on the anticonvulsant properties of structurally related compounds, demonstrating their effectiveness in reducing seizure activity in animal models.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 3-(Benzenesulfonyl)-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]propanamide hydrochloride | Similar benzothiazole and sulfonamide groups | Anticonvulsant activity |
| N-(4-Chlorophenyl)-2-((1,3-dioxoisoindolin-2-yl)methyl)-4,5-dihydrothiazole | Contains thiazole ring | Neuroprotective effects |
| 4-Chloro-N-[3-[4-(2-oxo-1,3-dihydrobenzimidazol-4-yl)piperazin-1-yl]propyl]benzenesulfonamide | Piperazine derivative with sulfonamide | Potential CNS activity |
Comparison with Similar Compounds
Key Observations :
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
